GLPG1837
GLPG1837
GLPG-1837, also known as ABBV-974, is a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator1. GLPG1837 was generally safe and well tolerated in healthy subjects up to the highest dose of 800 mg twice daily for 2 weeks. GLPG1837 shows enhanced efficacy on CFTR mutants harboring Class III mutations compared to Ivacaftor, the first marketed potentiator.
Brand Name:
Vulcanchem
CAS No.:
1654725-02-6
VCID:
VC0528968
InChI:
InChI=1S/C16H20N4O3S/c1-15(2)7-8-10(12(17)21)14(24-11(8)16(3,4)23-15)19-13(22)9-5-6-18-20-9/h5-6H,7H2,1-4H3,(H2,17,21)(H,18,20)(H,19,22)
SMILES:
CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=NN3)C
Molecular Formula:
C16H20N4O3S
Molecular Weight:
348.42
GLPG1837
CAS No.: 1654725-02-6
Inhibitors
VCID: VC0528968
Molecular Formula: C16H20N4O3S
Molecular Weight: 348.42
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1654725-02-6 |
---|---|
Product Name | GLPG1837 |
Molecular Formula | C16H20N4O3S |
Molecular Weight | 348.42 |
IUPAC Name | N-(3-carbamoyl-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide |
Standard InChI | InChI=1S/C16H20N4O3S/c1-15(2)7-8-10(12(17)21)14(24-11(8)16(3,4)23-15)19-13(22)9-5-6-18-20-9/h5-6H,7H2,1-4H3,(H2,17,21)(H,18,20)(H,19,22) |
Standard InChIKey | GHTGYZMBQPXTCQ-UHFFFAOYSA-N |
SMILES | CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=NN3)C |
Appearance | Solid powder |
Description | GLPG-1837, also known as ABBV-974, is a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator1. GLPG1837 was generally safe and well tolerated in healthy subjects up to the highest dose of 800 mg twice daily for 2 weeks. GLPG1837 shows enhanced efficacy on CFTR mutants harboring Class III mutations compared to Ivacaftor, the first marketed potentiator. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | GLPG-1837; GLPG 1837; GLPG1837; ABBV-974; ABBV 974; ABBV974 |
Reference | 1: Van der Plas SE, Kelgtermans H, De Munck T, Martina SLX, Dropsit S, Quinton E, De Blieck A, Joannesse C, Tomaskovic L, Jans M, Christophe T, van der Aar E, Borgonovi M, Nelles L, Gees M, Stouten P, Van Der Schueren J, Mammoliti O, Conrath K, Andrews M. Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyr azole-5-carboxamide (GLPG1837), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channels to a High Extent. J Med Chem. 2018 Feb 22;61(4):1425-1435. doi: 10.1021/acs.jmedchem.7b01288. Epub 2018 Jan 10. PubMed PMID: 29148763. 2: DeStefano S, Gees M, Hwang TC. Physiological and pharmacological characterization of the N1303K mutant CFTR. J Cyst Fibros. 2018 Sep;17(5):573-581. doi: 10.1016/j.jcf.2018.05.011. Epub 2018 Jun 7. PubMed PMID: 29887518. 3: Gees M, Musch S, Van der Plas S, Wesse AS, Vandevelde A, Verdonck K, Mammoliti O, Hwang TC, Sonck K, Stouten P, Swensen AM, Jans M, Van der Schueren J, Nelles L, Andrews M, Conrath K. Identification and Characterization of Novel CFTR Potentiators. Front Pharmacol. 2018 Oct 26;9:1221. doi: 10.3389/fphar.2018.01221. eCollection 2018. PubMed PMID: 30416447; PubMed Central PMCID: PMC6212544. |
PubChem Compound | 117857370 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume